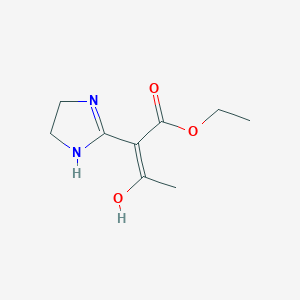
ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate typically involves the formation of the imidazole ring followed by the introduction of the ethyl ester and hydroxybutenoate groups. One common method involves the condensation of an appropriate aldehyde with an amine to form the imidazole ring, followed by esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxybutenoate group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the ester and hydroxybutenoate groups.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and hydroxybutenoate groups allows for unique interactions and reactivity compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)7(6(2)12)8-10-4-5-11-8/h12H,3-5H2,1-2H3,(H,10,11)/b7-6+ |
Clé InChI |
FNEMIBKDYSDMNF-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/O)/C1=NCCN1 |
SMILES canonique |
CCOC(=O)C(=C(C)O)C1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


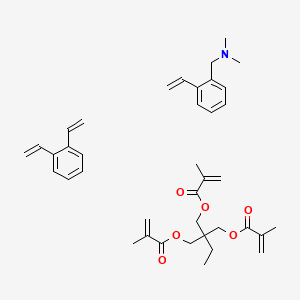
![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)

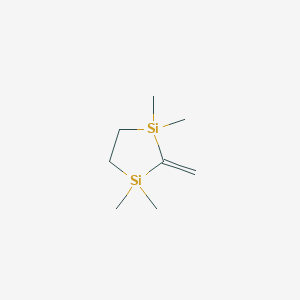

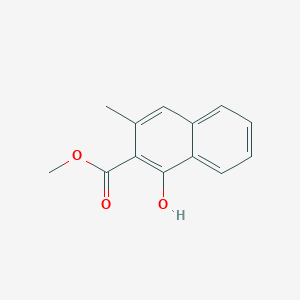
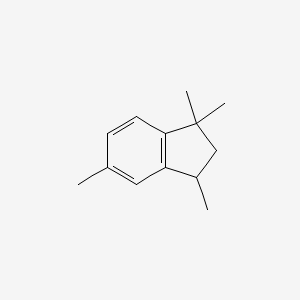

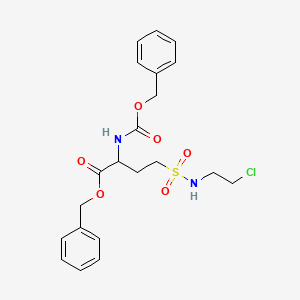
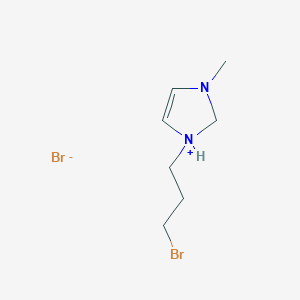

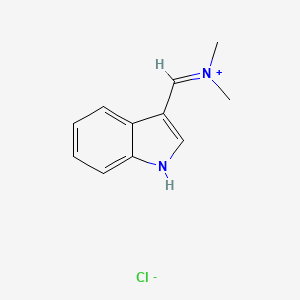
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
